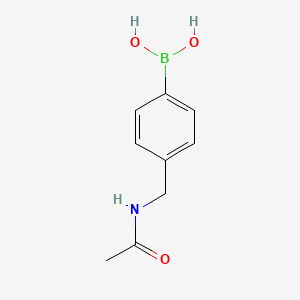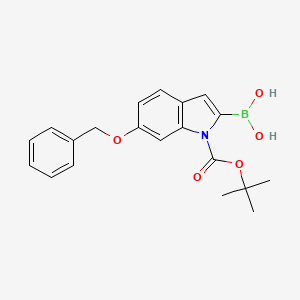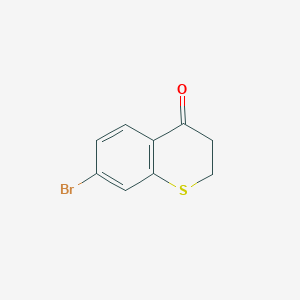
7-溴硫代色满-4-酮
描述
7-Bromothiochroman-4-one (7-BTC) is a heterocyclic compound that has been studied for its potential applications in medical and scientific research. It is a derivative of thiochroman, which is an aromatic compound composed of a six-member ring of sulfur and carbon atoms. 7-BTC has been used in a variety of laboratory experiments, including synthesis of organic compounds, drug development, and biochemical and physiological research.
科学研究应用
环收缩和二聚化
- 3-溴硫代色满-4-酮的反应导致二聚螺硫代吲哚的形成,这是有机化学中的一种重要化合物。该化合物在吡啶中溴化和加热后进一步产生“乙烯基硫代靛蓝”,证明了溴硫代色满-4-酮在复杂有机合成中的效用(Cox、Mackenzie 和 Thomson,1981)。
环收缩机理
- 对 3-溴硫代色满-4-酮的研究揭示了它在加热时(尤其是在乙酸钠存在下)进行环收缩的能力。这个过程导致了诸如硫代靛蓝等产物的形成,提供了对有机化学中反应机理的见解(Mackenzie 和 Thomson,1982)。
DNA 双螺旋稳定化
- 涉及 7-溴取代化合物的研究(与 7-溴硫代色满-4-酮相关)表明它们可以增加 DNA 双螺旋稳定性。这一特性在遗传研究和生物技术领域至关重要(Seela 和 Thomas,1995)。
意外的化学反应
- 7-溴噻吩并[3,4-b][1,5]苯并恶杂环-10-酮的合成揭示了意外的溴迁移,突出了涉及溴化合物的化学反应的不可预测性。这一发现对于化学合成和机理研究具有重要意义(Press 和 Eudy,1981)。
溴化和氧化过程
- 对髓过氧化物酶在生理浓度的溴化物和氯化物中的溴化反应的研究(与涉及 7-溴硫代色满-4-酮等溴化合物的过程相关)提供了对生物氧化机制的见解(Senthilmohan 和 Kettle,2006)。
作用机制
Target of Action
It is known that chromanone derivatives, to which 7-bromothiochroman-4-one belongs, exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Chromanone derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Chromanone derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
生化分析
Biochemical Properties
7-Bromothiochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . Additionally, 7-Bromothiochroman-4-one has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, thereby modulating their function.
Cellular Effects
The effects of 7-Bromothiochroman-4-one on cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 7-Bromothiochroman-4-one can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels and affecting the cell cycle . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 7-Bromothiochroman-4-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the binding of 7-Bromothiochroman-4-one to CYP1A2 results in the inhibition of this enzyme’s activity, thereby affecting the metabolism of its substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Bromothiochroman-4-one in laboratory settings have been studied to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 7-Bromothiochroman-4-one can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 7-Bromothiochroman-4-one vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, 7-Bromothiochroman-4-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
7-Bromothiochroman-4-one is involved in several metabolic pathways. It is metabolized by enzymes such as CYP1A2, which catalyzes its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, 7-Bromothiochroman-4-one can impact metabolic flux and metabolite levels, thereby modulating cellular metabolism.
Transport and Distribution
The transport and distribution of 7-Bromothiochroman-4-one within cells and tissues are critical for its biological activity. This compound is known to be highly permeable across cell membranes, allowing it to reach its intracellular targets . It interacts with specific transporters and binding proteins, which facilitate its distribution within different cellular compartments. The localization and accumulation of 7-Bromothiochroman-4-one in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 7-Bromothiochroman-4-one is essential for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The subcellular distribution of 7-Bromothiochroman-4-one can affect its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
7-bromo-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHFFCUGCPOSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)
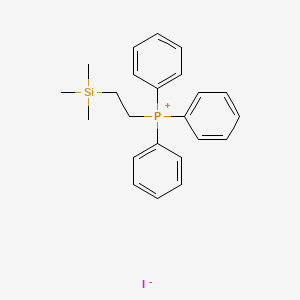

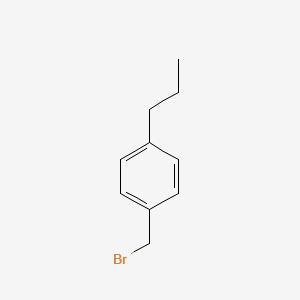
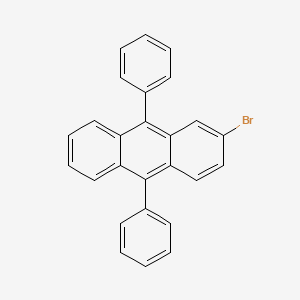
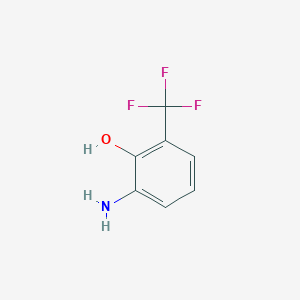

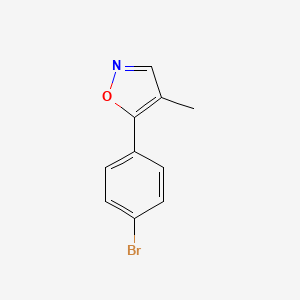
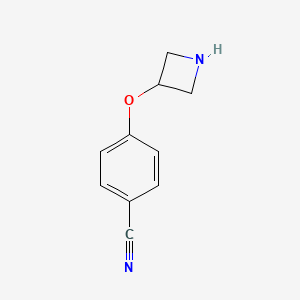

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)
![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)
